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molecular formula C9H10Cl2FNO2 B1429104 Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride CAS No. 1395078-35-9

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride

Cat. No. B1429104
M. Wt: 254.08 g/mol
InChI Key: WTVBGDZRYJEHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133187B2

Procedure details

To a solution of 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid (5.00 g, 24.56 mmol) in MeOH (30 mL) at 0° C. was added dropwise thionyl chloride (5.37 mL, 73.67 mmol) and the reaction was stirred for 18 h. The reaction mixture was concentrated and the solids were triturated with Et2O to afford 6.580 g (105%) of methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride (42) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([F:13])[CH:7]=1)[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:18]O>>[ClH:12].[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([F:13])[CH:7]=1)[C:3]([O:5][CH3:18])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC(C(=O)O)C1=CC(=C(C=C1)Cl)F
Name
Quantity
5.37 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the solids were triturated with Et2O

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.NC(C(=O)OC)C1=CC(=C(C=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.58 g
YIELD: PERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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